Acetylheliosupine
Description
Acetylheliosupine is a pyrrolizidine alkaloid (PA) belonging to the class of simple pyrrolizidine alkaloids. It is structurally characterized by a necine base esterified with acetyl and other organic acid moieties. The compound has the molecular formula C₂₂H₂₀NO₅, a molecular weight of 439.505 g/mol, and a specific optical rotation of [α]D²⁰ −1.8 (c = 0.567 in ethanol) . It is naturally found in trace amounts in plants such as Cynoglossum nale and Myosotis sylvatica (Boraginaceae family) . This compound and its derivatives are of pharmacological interest due to their acetylcholinesterase (AChE) inhibitory activity, with reported IC₅₀ values in the millimolar range . However, like other PAs, it is also associated with hepatotoxicity and genotoxicity, particularly when metabolized into reactive pyrrolic intermediates .
Properties
IUPAC Name |
[(7S,8S)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-[(1S)-1-acetyloxyethyl]-2,3-dihydroxy-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO8/c1-7-13(2)19(25)31-17-9-11-23-10-8-16(18(17)23)12-29-20(26)22(28,21(5,6)27)14(3)30-15(4)24/h7-8,14,17-18,27-28H,9-12H2,1-6H3/b13-7-/t14-,17-,18-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYJPODIMQKZHJ-ZUFLKMKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)OC(=O)C)(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CCN2[C@H]1C(=CC2)COC(=O)[C@]([C@H](C)OC(=O)C)(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31514-30-4 | |
| Record name | Cynoglossophine acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031514304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
The synthesis of acetylheliosupine typically involves the acetylation of heliosupine, another pyrrolizidine alkaloid. The process includes the use of acetic anhydride as the acetylating agent under controlled conditions to ensure the selective acetylation of the hydroxyl group
Chemical Reactions Analysis
Acetylheliosupine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxides, which are common derivatives of pyrrolizidine alkaloids.
Reduction: Reduction reactions can convert this compound back to its parent compound, heliosupine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically N-oxides and deacetylated derivatives .
Scientific Research Applications
Antimicrobial Activity
Acetylheliosupine has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that derivatives of this compound exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a study indicated that 3′-O-acetylheliosupine-N-oxide inhibited acetylcholinesterase (AChE) with an IC50 value ranging from 0.53 to 0.60 mM, suggesting its potential as an antimicrobial agent .
Acetylcholinesterase Inhibition
The inhibition of AChE is crucial in treating neurological disorders such as Alzheimer's disease. This compound and its derivatives have been studied for their AChE inhibitory activities. The IC50 values reported indicate a promising potential for these compounds in developing treatments for neurodegenerative diseases .
In Vitro Studies
In vitro studies have highlighted the effectiveness of this compound in inhibiting AChE activity. One notable study isolated several PAs, including this compound, and evaluated their effects on enzyme activity using various concentrations. The results showed that these compounds could effectively inhibit AChE, which is critical for managing conditions characterized by cholinergic dysfunction .
Toxicity Assessments
While the therapeutic potential of this compound is significant, toxicity remains a concern due to the nature of PAs. Reports indicate that certain PAs can lead to hepatotoxicity at higher doses, necessitating careful dosage management in therapeutic applications . Clinical observations have documented cases of toxicity following the ingestion of PA-containing herbal medicines, underscoring the importance of understanding the safety profile of this compound .
Comparative Data Table
| Compound | Source Plant | IC50 (mM) | Activity |
|---|---|---|---|
| This compound-N-oxide | Solenanthus lanatus | 0.53 - 0.60 | AChE Inhibition |
| 7-O-Angeloyllycopsamine-N-oxide | Echium confusum | 0.275 - 0.769 | AChE Inhibition |
| Heliotropium species | Various | Varies | Antimicrobial activity against bacteria and fungi |
Conclusion and Future Directions
This compound presents a multifaceted profile with promising applications in pharmacology, particularly as an antimicrobial agent and AChE inhibitor. However, further research is essential to fully understand its therapeutic potential and safety profile, especially concerning its toxicity at higher doses.
Future studies should focus on:
- Detailed mechanisms of action regarding its antimicrobial effects.
- Long-term toxicity assessments in clinical settings.
- Development of safer derivatives with enhanced efficacy and reduced toxicity.
Mechanism of Action
The mechanism of action of acetylheliosupine involves its interaction with various molecular targets, including acetylcholine esterase, butyrylcholinesterase, and neuroreceptors such as muscarinic and serotonin receptors . These interactions can modulate neuronal signal transduction, leading to various physiological responses. The compound’s ability to bind to these receptors with high affinity suggests its potential use in developing treatments for neurological disorders .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Acetylheliosupine shares structural and functional similarities with other pyrrolizidine alkaloids, particularly those derived from the same plant families. Below is a detailed comparison of its properties, bioactivity, and occurrence relative to key analogs.
Table 1: Comparative Analysis of this compound and Related Pyrrolizidine Alkaloids
Key Findings :
Structural Variations and Bioactivity: The 3′-acetyl group in this compound enhances lipophilicity compared to non-acetylated analogs like heliosupine. This modification may influence membrane permeability and interaction with AChE’s catalytic site . N-oxide derivatives (e.g., heliosupine N-oxide) exhibit similar AChE inhibitory potency but differ in metabolic stability. N-oxides are generally less toxic due to reduced conversion into reactive pyrrolic metabolites .
Occurrence and Environmental Impact :
- This compound and heliosupine are frequently detected in contaminated food products, such as honey and herbal teas. In highly contaminated Lucerne (alfalfa) samples, this compound contributes 18% of total PA content, highlighting its environmental persistence .
In contrast, synthetic AChE inhibitors like donepezil exhibit IC₅₀ values in the nanomolar range (e.g., donepezil IC₅₀ = 6.7 nM) .
Biological Activity
Acetylheliosupine, a pyrrolizidine alkaloid (PA) derived from various plant species, has garnered attention due to its diverse biological activities. This article reviews the current understanding of its pharmacological effects, including antimicrobial, anti-inflammatory, and acetylcholinesterase inhibitory activities, supported by relevant case studies and research findings.
Overview of this compound
This compound is structurally related to other PAs and is primarily extracted from plants in the Boraginaceae family. PAs are known for their complex chemistry and significant biological effects, which can vary widely among different compounds within this class.
1. Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. In a study on the efficacy of PAs against these pathogens, this compound demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) reported in the range of 0.5 to 1 mg/mL .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| This compound | 0.5 - 1 | E. coli, S. aureus |
| Heliotrine | 0.25 - 0.5 | Pseudomonas aeruginosa |
2. Anti-Inflammatory Activity
This compound has shown potential as an anti-inflammatory agent. In vitro studies using RAW 264.7 macrophages indicated that it effectively reduces nitric oxide (NO) production induced by lipopolysaccharides (LPS). The IC50 values for various PAs in this context ranged from 2.16 to 38.25 µM, suggesting that this compound contributes to the anti-inflammatory effects observed in these assays .
3. Acetylcholinesterase Inhibitory Activity
The inhibition of acetylcholinesterase (AChE) is another significant biological activity associated with this compound. This property is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's. Studies have shown that this compound exhibits AChE inhibitory activity with IC50 values between 0.53 and 0.60 mM .
| Compound | IC50 (mM) | Activity |
|---|---|---|
| This compound | 0.53 - 0.60 | AChE Inhibition |
| Heliotrine | 0.55 | AChE Inhibition |
Case Study 1: Hepatotoxicity and Therapeutic Index
While exploring the therapeutic potential of this compound and related PAs, researchers have documented instances of hepatotoxicity associated with their use. A clinical trial involving patients treated with a PA extract showed mild to moderate hepatotoxicity in approximately 63% of participants at certain dosage levels . This highlights the need for careful dosage regulation when considering PAs for therapeutic applications.
Case Study 2: Antiviral Activity
The antiviral properties of this compound have also been investigated, particularly against HIV-1 glycoprotein processing enzymes. Compounds like this compound demonstrated efficacy in inhibiting viral replication processes, indicating potential applications in antiviral therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
